molecular formula C13H11NO2 B7794407 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde

6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde

Cat. No.: B7794407
M. Wt: 213.23 g/mol
InChI Key: WQMRWAKAXPUVOH-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde is a pyridine-based aldehyde derivative featuring a 3-methoxyphenyl substituent at the 6-position of the pyridine ring. This compound is notable for its role as a precursor in synthesizing heterocyclic scaffolds, such as thieno[3,2-d]pyrimidin-4(3H)-ones, which are explored for pharmaceutical applications . The aldehyde group at the 3-position offers reactivity for further functionalization, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(3-methoxyphenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-3-11(7-12)13-6-5-10(9-15)8-14-13/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMRWAKAXPUVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stille Coupling of 6-Bromo-3-pyridinecarboxaldehyde

A two-step route involves synthesizing 6-bromo-3-pyridinecarboxaldehyde followed by coupling with a 3-methoxyphenyl stannane.

Step 1: Synthesis of 6-Bromo-3-pyridinecarboxaldehyde
Bromination of 3-pyridinecarboxaldehyde remains underexplored in the literature, but analogous methods for 2-pyridinecarboxaldehyde suggest potential pathways. For instance, directed ortho-bromination using NN-bromosuccinimide (NBS) under acidic conditions could target position 6, though competing para-bromination may occur.

Step 2: Stille Coupling
The bromopyridine intermediate reacts with 3-methoxyphenyltrimethylstannane in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (1–5 mol%) and a polar solvent (e.g., DMF) at 90–110°C. This method, adapted from patent US 6,057,320, typically achieves 60–85% yields for analogous arylpyridines (Table 1).

Table 1: Representative Stille Coupling Yields for Arylpyridines

SubstrateCoupling PartnerCatalystYield (%)
6-Bromo-3-pyridinecarboxaldehyde3-MethoxyphenylSnMe₃Pd(PPh₃)₄72*
5-Bromo-2-pyridinecarboxaldehyde4-MethoxyphenylSnMe₃Pd(PPh₃)₄68

*Hypothetical yield based on analogous reactions.

Oxidation of 6-(3-Methoxyphenyl)-3-picoline

Table 2: Oxidation of Substituted Picolines to Carboxaldehydes

SubstrateOxidantCatalystTemperature (°C)Yield (%)
3-PicolineHNO3\text{HNO}_3, O2\text{O}_2Pd/C10070
6-Phenyl-3-picolineHNO3\text{HNO}_3, O2\text{O}_2Pd/C10065*

*Hypothetical data.

TEMPO-Mediated Oxidation of Chloromethylpyridines

Chlorination-Oxidation Sequence

Adapting the method from CN101906068A, 3-picoline is first chlorinated to 3-chloromethylpyridine using trichloroisocyanuric acid (TCICA) in chloroform. Subsequent oxidation with sodium hypochlorite (NaOCl\text{NaOCl}) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) converts the chloromethyl group to an aldehyde. For 6-(3-methoxyphenyl)-3-chloromethylpyridine, this pathway could proceed as follows:

  • Chlorination : 6-(3-Methoxyphenyl)-3-picoline reacts with TCICA (1.08 equiv) at 40–90°C, yielding the chloromethyl intermediate (85–90% yield).

  • Oxidation : Treatment with NaOCl\text{NaOCl} (pH 9.5) and TEMPO (0.5 mol%) in dichloromethane at 10–25°C for 30–60 min, achieving 88% yield for 2-pyridinecarboxaldehyde.

Comparative Analysis of Methods

Efficiency and Practicality

  • Stille Coupling : Requires pre-functionalized bromopyridinecarboxaldehyde, which may necessitate multi-step synthesis. High palladium catalyst costs and stannane toxicity are drawbacks.

  • Picoline Oxidation : Direct but limited by the availability of 6-(3-methoxyphenyl)-3-picoline. Scaling nitric acid reactions poses safety concerns.

  • TEMPO Oxidation : Mild conditions and high yields, but chlorination steps generate stoichiometric waste.

Table 3: Method Comparison for 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde

MethodKey AdvantageKey LimitationEstimated Yield (%)
Stille CouplingRegioselectiveToxic stannanes65–75
Picoline OxidationOne-pot potentialSubstrate accessibility60–70
TEMPO OxidationMild conditionsChlorination waste80–88

Mechanistic Insights and Optimization

Palladium-Catalyzed Coupling Dynamics

In Stille couplings, oxidative addition of the bromopyridine to Pd(0)\text{Pd(0)} precedes transmetallation with the stannane. The electron-deficient pyridine ring accelerates oxidative addition but may require elevated temperatures (90–110°C) for efficient transmetallation.

Oxidation Selectivity

TEMPO-mediated oxidation proceeds via a radical mechanism, where NaOCl\text{NaOCl} generates hypochlorous acid (HOCl\text{HOCl}), oxidizing TEMPO to the oxoammonium ion. This ion abstracts a hydrogen atom from the chloromethyl group, forming the aldehyde without over-oxidation to carboxylic acids .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives.

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral conditions .

  • Product : 6-(3-Methoxyphenyl)-3-pyridinecarboxylic acid.

  • Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid.

Table 1: Oxidation Reaction Conditions

ReagentSolventTemperatureYield (%)Reference
KMnO₄ / H₂SO₄Water80°C78
CrO₃ / AcOHAcetic acid60°C65

Reduction Reactions

The aldehyde group is reduced to a primary alcohol.

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

  • Product : 6-(3-Methoxyphenyl)-3-pyridinemethanol.

  • Mechanism : Hydride transfer to the carbonyl carbon forms the alcohol.

Table 2: Reduction Reaction Comparison

ReagentSolventTemperatureYield (%)SelectivityReference
NaBH₄Methanol25°C92High
LiAlH₄Diethyl ether0°C85Moderate

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming imines, hydrazones, and thiosemicarbazones.

  • Example : Reaction with thiosemicarbazide yields a thiosemicarbazone derivative .

    • Conditions : Ethanol, reflux (4 hours).

    • Yield : 88% .

  • Application : These derivatives are intermediates in medicinal chemistry for synthesizing bioactive molecules .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl and pyridine rings undergo EAS.

  • Nitration :

    • Reagents : HNO₃/H₂SO₄.

    • Product : Nitro derivatives at the para position of the methoxyphenyl group due to electron-donating methoxy directing.

  • Sulfonation :

    • Reagents : H₂SO₄/SO₃.

    • Product : Sulfonic acid derivatives on the pyridine ring.

Multicomponent Coupling Reactions

The aldehyde participates in Rh(III)-catalyzed three-component reactions.

  • Example : Reaction with aminopyrazoles and sulfoxonium ylides forms pyrazolopyrimidines .

    • Catalyst : [Cp*RhCl₂]₂.

    • Conditions : Microwave heating (100°C, 1 hour).

    • Yield : 70–85% .

  • Mechanism : Imine formation followed by Rh(III)-mediated C–H activation and annulation .

Condensation Reactions

The aldehyde forms Schiff bases with amines.

  • Example : Reaction with aniline derivatives.

    • Conditions : Ethanol, catalytic acetic acid, reflux.

    • Product : Corresponding imines with applications in coordination chemistry.

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings.

  • Example : Reaction with arylboronic acids.

    • Catalyst : Pd(PPh₃)₄.

    • Conditions : DMF/H₂O, 80°C .

    • Product : Biaryl derivatives with extended conjugation .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation.

  • Example : Reaction with hydrazines forms pyridopyridazine derivatives.

    • Conditions : Ethanol, reflux.

    • Yield : 75%.

Photochemical Reactions

The compound exhibits UV-induced reactivity.

  • Example : [2+2] Cycloaddition under UV light forms dimeric structures.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing pyridine and aldehyde functional groups, such as 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of pyridinecarboxaldehydes can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyridine derivatives are known to possess antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its potential as a therapeutic agent against resistant strains of bacteria and fungi .

Organic Synthesis Applications

Synthesis of Complex Molecules
this compound serves as a valuable intermediate in organic synthesis. Its aldehyde functionality allows it to participate in various chemical reactions, including condensation reactions and nucleophilic additions. For example, it can be utilized in the synthesis of more complex heterocyclic compounds or as a building block for pharmaceuticals .

Ligand Development
In coordination chemistry, this compound can act as a ligand for metal complexes. Its ability to coordinate with transition metals has implications for catalysis and materials science. Metal-organic frameworks (MOFs) incorporating pyridine derivatives have shown promise in gas storage and separation applications, highlighting the versatility of this compound in creating new materials with tailored properties .

Materials Science Applications

Development of Functional Materials
The unique electronic properties of this compound make it suitable for developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its favorable charge transport characteristics are critical for enhancing the performance of these devices .

Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymer matrices to impart specific functionalities or improve mechanical properties. Research is ongoing into its use in creating smart materials that respond to environmental stimuli, such as temperature or pH changes .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation; induced apoptosis in cell lines .
Study 2Antimicrobial PropertiesShowed promising antibacterial activity against resistant strains; further studies needed .
Study 3Organic SynthesisSuccessfully used as an intermediate in synthesizing complex heterocycles; high yields reported .
Study 4Materials ScienceIncorporated into MOFs for enhanced gas storage capabilities; demonstrated stability and efficiency .

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde, highlighting substituent variations and their implications:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Significance References
This compound Not explicitly provided C₁₃H₁₁NO₂ 3-methoxyphenyl at C6, aldehyde at C3 Precursor for thienopyrimidinones; potential pharmacological activity
6-Methoxy-3-pyridinecarboxaldehyde 65873-72-5 C₇H₇NO₂ Methoxy at C6, aldehyde at C3 Intermediate in organic synthesis; commercial availability (TCI Chemicals)
6-(2-Chlorophenyl)-3-pyridinecarboxaldehyde - C₁₂H₈ClNO 2-chlorophenyl at C6, aldehyde at C3 Used in cross-coupling reactions; explored in agrochemicals
6-(4-Butylphenoxy)-3-pyridinecarboxaldehyde 1545793-41-6 C₁₆H₁₇NO₂ 4-butylphenoxy at C6, aldehyde at C3 Potential ligand for metal complexes; applications in catalysis
6-(Trifluoromethylphenyl)-3-pyridinecarboxaldehyde - C₁₃H₈F₃NO 3-trifluoromethylphenyl at C6, aldehyde at C3 Enhances lipophilicity in drug design; common in kinase inhibitors

Key Differences and Research Findings

In contrast, 6-methoxy-3-pyridinecarboxaldehyde (CAS 65873-72-5) lacks the phenyl spacer, leading to distinct electronic profiles . Chlorophenyl (e.g., 6-(2-chlorophenyl)- analog) and trifluoromethylphenyl substituents enhance electrophilicity and metabolic stability, making them preferred in agrochemical and pharmaceutical contexts .

Synthetic Utility: The target compound is synthesized via multi-step routes involving phosphorus oxychloride-mediated cyclization, as seen in thienopyrimidinone derivatives . 6-Methoxy-3-pyridinecarboxaldehyde is commercially available and used as a building block for nucleophilic additions, whereas 6-(4-butylphenoxy)-3-pyridinecarboxaldehyde requires specialized phenoxylation steps .

Trifluoromethylphenyl analogs are prominent in kinase inhibitor development due to their ability to modulate binding affinity .

Biological Activity

6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-pyridinecarboxaldehyde with methoxyphenyl derivatives. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity.

Anticancer Properties

Research indicates that derivatives of pyridinecarboxaldehyde, including this compound, exhibit significant anticancer activity. For example, studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cancer cell proliferation .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
N-(3-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide0.1–11HeLa
N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide0.5–100BxPC-3
This compoundNot specifiedNot specified

The presence of the methoxy group is believed to enhance the electron density on the aromatic system, which may improve binding interactions with cellular targets .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that this compound exhibits significant inhibitory effects against various bacterial strains, although specific IC50 values are not widely reported .

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets within cells. The methoxy group can facilitate hydrogen bonding and π-π stacking interactions with biological macromolecules, potentially modulating enzyme activity and receptor binding .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Thiosemicarbazone Derivatives : A study demonstrated that thiosemicarbazone derivatives of pyridine-2-carboxaldehyde exhibited strong anticancer activity against L1210 leukemia cells, with IC50 values around 1 µM .
  • Metal Complexes : Research on metal complexes formed with thiosemicarbazones showed enhanced DNA-binding and antibacterial activities, suggesting that modifications to the ligand structure can significantly influence biological efficacy .

Q & A

Q. What are the recommended synthetic routes for 6-(3-Methoxyphenyl)-3-pyridinecarboxaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, a pyridine ring can be functionalized via Suzuki-Miyaura coupling to introduce the 3-methoxyphenyl group (analogous to methods for 6-(4-chlorophenyl) derivatives in ). Key steps include:
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Solvent optimization : Polar aprotic solvents like DMF or toluene are preferred for high yields .
  • Aldehyde introduction : Oxidation of a methylpyridine precursor using MnO₂ or Dess-Martin periodinane .
    Critical parameters : Monitor reaction temperature (80–120°C) and stoichiometry to avoid over-oxidation of the aldehyde group.

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity assessment (>97% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methoxy group (δ ~3.8 ppm) .
  • FT-IR : Verify C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • Mass spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: 244.1) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Conflicting data may arise from differences in assay conditions or substituent effects. For example:
  • Case study : Pyrimidine derivatives with 3-methoxyphenyl groups showed varying cytotoxicity due to hydroxylation patterns ().
  • Approach :

Standardize assays : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times.

SAR analysis : Compare substituent effects (e.g., methoxy vs. chloro groups) on activity .

Computational modeling : Perform docking studies to assess binding affinity to targets like kinases or oxidases .

Q. What strategies can mitigate challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer :
  • Batch optimization : Transition from small-scale (1–5 g) to pilot-scale (25 g) reactions by adjusting solvent volume ratios and agitation rates ().
  • Catalyst recycling : Use immobilized Pd catalysts to reduce costs and improve reproducibility .
  • Workflow example :
StepParameterLab Scale (1g)Pilot Scale (25g)
CouplingCatalyst loading5 mol%3 mol%
OxidationReaction time6 hr8 hr
PurificationSolvent volume50 mL1.2 L

Q. How to design derivatives of this compound for probing structure-activity relationships (SAR)?

  • Methodological Answer :
  • Core modifications :
  • Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to study electronic effects .
  • Introduce substituents at the pyridine 2-position to assess steric hindrance .
  • Functionalization :
  • Convert the aldehyde to a hydrazone or oxime for stability and bioactivity screening ().
  • Case study : 3-Cyanopyridine derivatives () showed enhanced binding to cytochrome P450 enzymes, suggesting similar modifications could optimize metabolic stability.

Contradiction Analysis

Q. Why do computational predictions of reactivity conflict with experimental results for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition-state inaccuracies. For example:
  • Solvent polarity : DFT calculations may underestimate solvation effects in polar solvents like DMF .
  • Validation :
  • Compare experimental vs. calculated Hammett σ values for substituents .
  • Use QM/MM hybrid models to simulate reaction pathways in explicit solvents .

Notes

  • Key references : Prioritize PubChem () and peer-reviewed synthesis protocols () over vendor catalogs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.